molecular formula C17H17NO4 B12006940 Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

Cat. No.: B12006940
M. Wt: 299.32 g/mol
InChI Key: XLCNUVWZZAARLI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C17H17NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20)

InChI Key

XLCNUVWZZAARLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate typically involves the reaction of glycine methyl ester with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The pathways involved may include enzymatic catalysis or receptor binding, leading to the desired biochemical or pharmacological effects .

Comparison with Similar Compounds

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate can be compared with similar compounds such as:

    Ethyl {[(benzyloxy)carbonyl]amino}acetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoate: A more complex structure with additional functional groups.

    Ethyl {[(benzylamino)carbonyl]amino}acetate: Contains a benzylamino group instead of a benzyloxy group

Biological Activity

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C17H17NO3C_{17}H_{17}NO_3 and a molecular weight of approximately 299.33 g/mol. The compound features a benzyloxycarbonyl group, which is known to enhance the stability and bioavailability of amine-containing compounds. The presence of the phenyl group suggests potential interactions with various biological targets, influencing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzyloxycarbonyl Group : The benzyloxycarbonyl moiety is introduced to protect the amino group, enhancing the compound's stability.
  • Acetate Formation : The phenylacetic acid derivative is reacted with methyl chloroacetate under basic conditions to form the acetate ester.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glycogen metabolism and inflammation.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, suggesting a role in protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

A review of recent literature reveals several key studies focusing on the biological activity of this compound:

  • Study 1 : A 2023 study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit serine proteases, which are critical in various physiological processes. The study found that this compound exhibited significant inhibition with an IC50 value of 45 µM, indicating its potential as a therapeutic agent for conditions involving protease dysregulation.
  • Study 2 : Research conducted at a leading university investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results showed a reduction in neuroinflammation markers and improved cognitive function in treated subjects compared to controls .
  • Study 3 : A pharmacokinetic study assessed the absorption and metabolism of this compound. Findings indicated favorable absorption characteristics, with a bioavailability of approximately 75% when administered orally .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetateContains dimethoxyphosphoryl groupPotential as an acetylcholinesterase inhibitor
Methyl 2-[3-(benzyloxy)phenyl]acetateLacks carbonyl amine functionalityExhibits moderate anti-inflammatory properties
Methyl benzoateSimple ester structureLimited biological activity compared to derivatives

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